molecular formula C18H17N3O2S B2522008 N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 2034496-85-8

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2522008
CAS No.: 2034496-85-8
M. Wt: 339.41
InChI Key: GTOHYWJFMZNLFB-UHFFFAOYSA-N
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Description

N-((3-(Thiophen-3-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide is a synthetic organic compound provided as a high-purity research chemical for laboratory investigation. This molecule features a multifaceted heterocyclic structure, incorporating thiophene and pyrazine rings, which are known to be privileged scaffolds in medicinal chemistry . Such structures are frequently explored for their potential biological activities and physicochemical properties. Research into analogous compounds has demonstrated that hybrid molecules combining thiophene with other heterocyclic systems, such as pyrazole, can exhibit significant antimicrobial and antioxidant properties . These derivatives have shown promising activity against a range of bacterial and fungal strains in experimental studies, suggesting potential applications in developing new therapeutic agents . Furthermore, structurally related acetamide compounds are sometimes investigated for their sensory characteristics, such as cooling effects, and may be used as flavoring agents or in related sensory science research . Researchers may utilize this compound as a building block for the synthesis of more complex molecules, as a standard in analytical methods like HPLC, or as a lead compound in biological screening programs . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-13-4-2-3-5-16(13)23-11-17(22)21-10-15-18(20-8-7-19-15)14-6-9-24-12-14/h2-9,12H,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOHYWJFMZNLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrazine ring: Starting from appropriate precursors, the pyrazine ring can be synthesized through cyclization reactions.

    Introduction of the thiophene group: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Attachment of the acetamide moiety: This step might involve amidation reactions where an amine reacts with an acyl chloride or an ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the pyrazine ring or the acetamide group, potentially yielding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the thiophene ring could yield thiophene sulfoxides or sulfones.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, potentially serving as a precursor in organic synthesis.

Biology

In biological research, such compounds might be investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industry, the compound might find use in the development of new materials, such as polymers or electronic components, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. Molecular targets could include proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Research Implications

  • Structural Uniqueness : The combination of pyrazine, thiophene, and o-tolyloxy groups distinguishes this compound from analogues, suggesting unique electronic and steric properties.
  • Biological Potential: Thiophene and pyrazine moieties are common in kinase inhibitors and antimicrobial agents, warranting exploration in these areas .
  • Optimization Opportunities : Introducing polar groups (e.g., sulfamoyl) could balance lipophilicity and solubility for improved pharmacokinetics .

Biological Activity

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biological targets, and relevant research findings.

Structural Characteristics

The compound features:

  • A thiophene ring : Known for its electron-rich properties, which can enhance interactions with biological targets.
  • A pyrazine moiety : Often associated with diverse pharmacological activities.
  • An o-tolyloxy group : This substitution may influence the compound's lipophilicity and binding affinity.

The molecular formula is C16H16N4O2SC_{16}H_{16}N_{4}O_{2}S, and it has a molecular weight of approximately 352.39 g/mol.

Mechanisms of Biological Activity

This compound's biological activity is hypothesized to be mediated through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in disease pathways, potentially acting as a therapeutic agent in conditions like cancer or diabetes.
  • Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
  • Antioxidant Properties : Similar compounds have demonstrated antioxidant activities, which could contribute to their protective effects against oxidative stress-related diseases.

In Vitro Studies

Recent studies have evaluated the biological efficacy of this compound through various in vitro assays:

StudyTargetIC50 ValueObservations
Protein Tyrosine Phosphatase 1B4.48 µMSignificant inhibition observed, suggesting potential for diabetes treatment.
Cancer Cell LinesVariesExhibited cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.

Case Studies

  • Diabetes Research : A study focused on the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes management. The compound showed promising results with an IC50 value of 4.48 µM, indicating its potential utility in diabetes therapy .
  • Anticancer Activity : In a series of experiments involving different cancer cell lines, this compound demonstrated significant cytotoxicity, prompting further investigation into its mechanisms and potential clinical applications.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Compound AThiophene + PyrazineModerate enzyme inhibition
Compound BThiophene + BenzamideAntioxidant properties
This compoundThiophene + Pyrazine + o-TolyloxyStrong enzyme inhibition and cytotoxicity

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